molecular formula C17H23N7 B6453708 2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2549050-72-6

2-methyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B6453708
CAS No.: 2549050-72-6
M. Wt: 325.4 g/mol
InChI Key: VQDLTVLRFPRISN-UHFFFAOYSA-N
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Description

Compounds with piperazine and pyrimidine moieties are common in medicinal chemistry . Piperazine, for instance, is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, which makes it a key component of many bioactive compounds.


Synthesis Analysis

The synthesis of such compounds often involves multi-step protocols, including the formation of the piperazine ring, the introduction of the pyrimidine moiety, and various functional group interconversions . The exact synthesis pathway would depend on the specific substituents present in the final compound.


Molecular Structure Analysis

The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms present, their connectivity, and their three-dimensional arrangement.


Chemical Reactions Analysis

The chemical reactivity of such compounds would depend on the specific functional groups present. For instance, the piperazine ring might undergo reactions at the nitrogen atoms, while the pyrimidine ring might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their solubility, melting point, and stability, can be influenced by the specific substituents present on the piperazine and pyrimidine rings .

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological target. For instance, some piperazine-containing compounds are known to bind to G protein-coupled receptors, while others might inhibit specific enzymes .

Safety and Hazards

The safety and hazards associated with such compounds would depend on their specific biological activity. Some piperazine-containing compounds are known to have psychoactive effects and can be harmful if misused .

Future Directions

Future research on such compounds could involve the synthesis of new analogs with different substituents, in order to optimize their biological activity and pharmacokinetic properties . Additionally, further studies could be conducted to better understand their mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

2-methyl-4-(4-pyrazin-2-ylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-20-15(22-6-2-3-7-22)12-16(21-14)23-8-10-24(11-9-23)17-13-18-4-5-19-17/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDLTVLRFPRISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CN=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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